

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxyhexanoic Acid

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Compound of Interest

Compound Name: 2-Hydroxyhexanoic acid

Cat. No.: B1209235

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyhexanoic acid, also known as 2-hydroxycaproic acid, is an alpha-hydroxy fatty acid. It is an endogenous metabolite found in biological systems, including human blood and amniotic fluid, and plays a role in fatty acid metabolism.[1][2] Its structure features a hydroxyl group on the alpha carbon (carbon-2) of the hexanoic acid chain, which imparts chirality to the molecule, resulting in two enantiomers: (R)-**2-hydroxyhexanoic acid** and (S)-**2-hydroxyhexanoic acid**. [1] This compound is of interest to researchers in metabolomics and materials science, where it can be used as a building block for the synthesis of aliphatic copolyesters.[1] Notably, it has been identified as a significant metabolite in the cerebrospinal fluid of patients with Nocardia infections, suggesting a potential role in diagnostics.[1][2]

Chemical and Physical Properties

The fundamental chemical and physical properties of **2-hydroxyhexanoic acid** are summarized in the table below, providing a comprehensive overview for laboratory and research applications.

Property	Value	Source
IUPAC Name	2-hydroxyhexanoic acid	[3]
Synonyms	2-hydroxycaproic acid, DL- α -Hydroxycaproic acid	[3]
CAS Number	6064-63-7	[1]
Molecular Formula	C ₆ H ₁₂ O ₃	[1]
Molecular Weight	132.16 g/mol	[1][3]
Appearance	White to off-white solid	[4]
Melting Point	55 - 62 °C	[3][5]
Boiling Point	~277.8 - 305 °C	[5]
pKa (Predicted)	3.86 - 4.26	[6]

Solubility and Stability

The solubility and stability of a compound are critical parameters for its application in drug development and experimental biology.

Solvent	Solubility	Source
Water	≥ 100 mg/mL (756.66 mM)	[4]
DMSO	≥ 100 mg/mL (756.66 mM)	[4]
Supercritical CO ₂	Solubility has been studied	

Stability and Reactivity:

- **Stability:** Stable under recommended storage conditions (Powder: -20°C for 3 years; In solvent: -80°C for 2 years).[4]
- **Incompatible Materials:** Avoid strong acids/alkalis and strong oxidizing/reducing agents.
- **Hazardous Reactions:** Under fire conditions, it may decompose and emit toxic fumes.

Spectroscopic Data

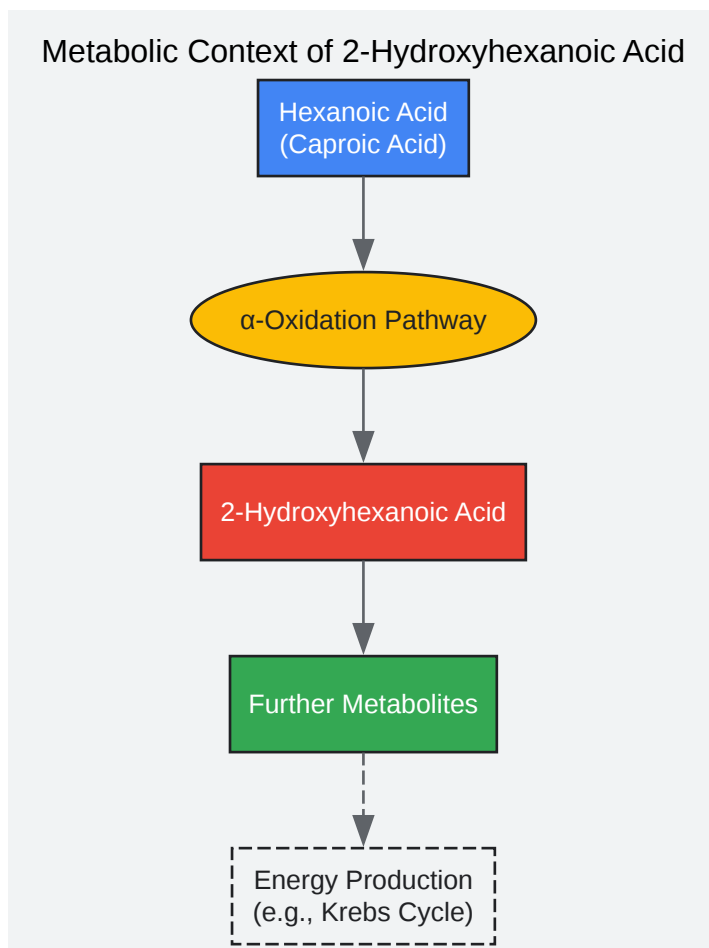
Spectroscopic data is essential for the structural elucidation and identification of **2-hydroxyhexanoic acid**.

Technique	Data Highlights	Source
¹ H NMR (600 MHz, H ₂ O)	δ (ppm): 4.02-4.04 (t), 1.60-1.75 (m), 1.27-1.39 (m), 0.88-0.90 (t)	[3]
FT-IR	Characteristic peaks for O-H (broad, ~3300-2500 cm ⁻¹), C=O (strong, ~1760-1690 cm ⁻¹), and C-O (~1320-1210 cm ⁻¹) stretches are expected for a carboxylic acid.	[3][7]
Mass Spectrometry (LC-ESI- QQ, negative)	[M-H] ⁻ : m/z 131.0	[3]
Predicted Collision Cross Section ([M-H] ⁻)	126.0 Å ²	[8]

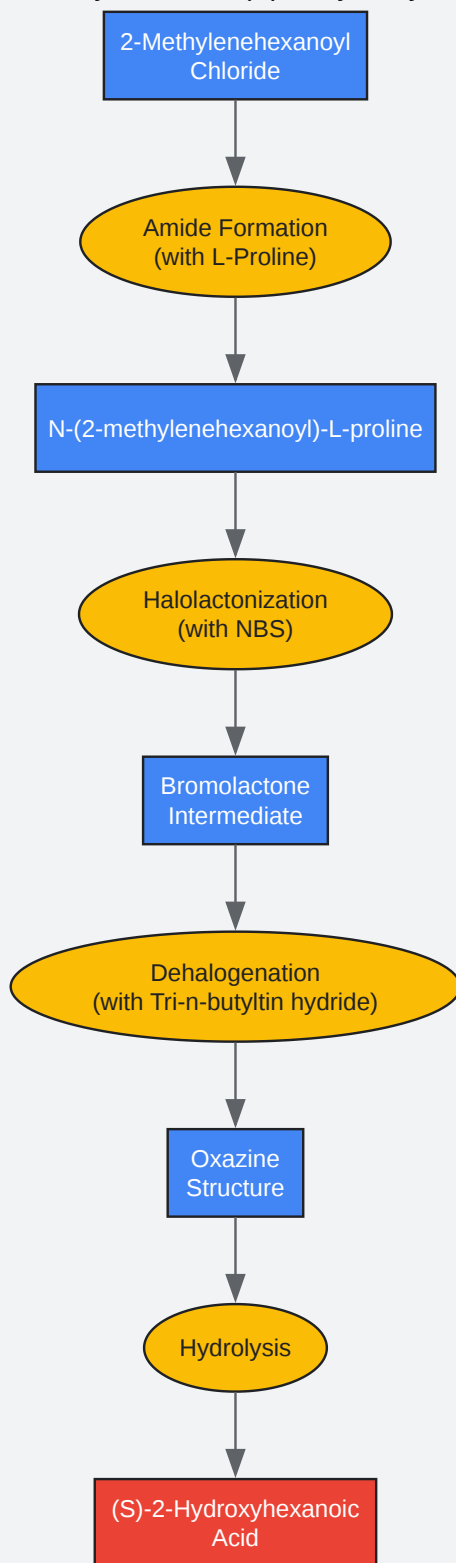
Biological Role and Metabolic Pathway

2-Hydroxyhexanoic acid is a metabolite involved in fatty acid metabolism.[2] While specific signaling pathways initiated by this molecule are a subject of ongoing research, its position within the broader context of lipid metabolism is established. It is classified as a medium-chain fatty acid, a group of molecules that serve as energy sources.[2][6]

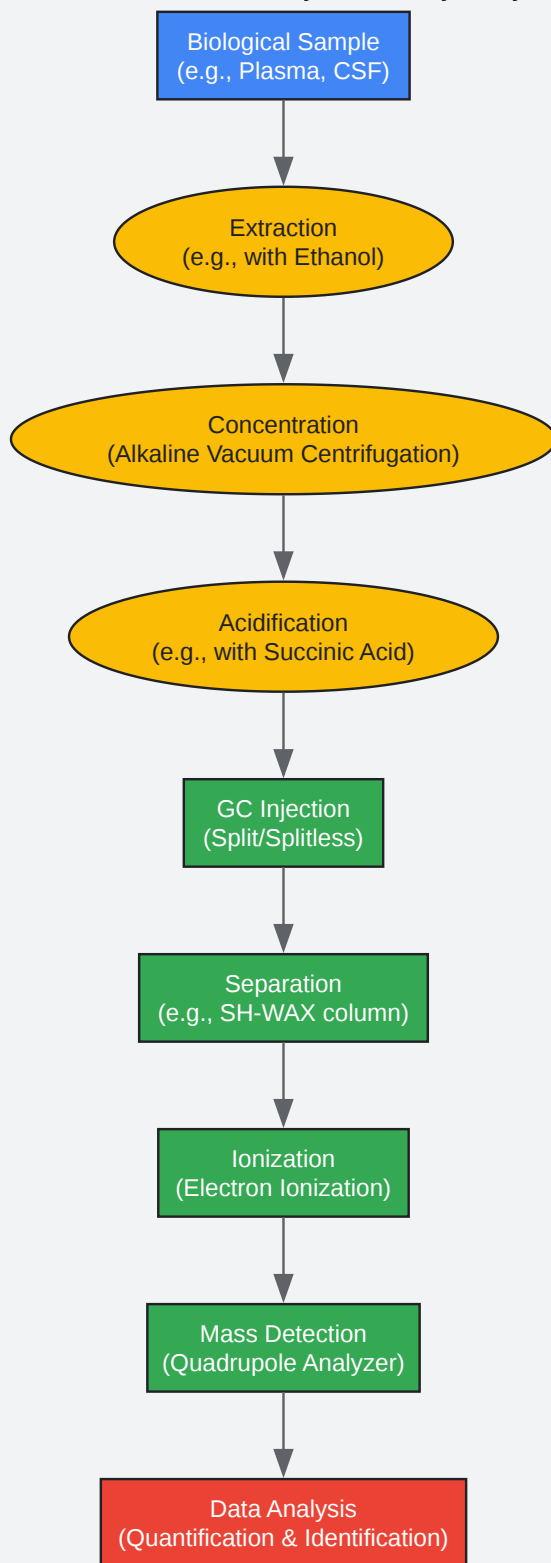
Metabolic Context of 2-Hydroxyhexanoic Acid



Stereoselective Synthesis of (S)-2-Hydroxyhexanoic Acid



General Workflow for GC-MS Analysis of 2-Hydroxyhexanoic Acid

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